N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide is a chemical compound with a unique spiroketal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide typically involves the formation of the spiroketal core followed by the attachment of the benzamide moiety. One common method involves the condensation of lactones with diols in the presence of acid catalysts to form the spiroketal structure . The benzamide group can then be introduced through a nucleophilic substitution reaction using appropriate benzoyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The spiroketal structure can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzoyl chloride derivatives in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the spiroketal structure and substituted benzamide derivatives .
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The benzamide moiety can interact with various proteins, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its binding affinity and selectivity towards different molecular targets. This makes it a valuable compound for targeted drug design and other specialized applications.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-13-6-5-7-14(21-2)15(13)16(19)18-10-12-11-22-17(23-12)8-3-4-9-17/h5-7,12H,3-4,8-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOIYGITSLDWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.